molecular formula C13H11NO4 B6387144 2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid CAS No. 1261904-01-1

2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid

Cat. No.: B6387144
CAS No.: 1261904-01-1
M. Wt: 245.23 g/mol
InChI Key: XKBNPOACRZOFKM-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring a hydroxy group at position 2 of the pyridine ring and a 4-hydroxymethylphenyl substituent at position 3. Its structural attributes make it relevant in coordination chemistry, particularly in the synthesis of metal-organic frameworks (MOFs) and catalytic systems .

Properties

IUPAC Name

5-[4-(hydroxymethyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-7-8-1-3-9(4-2-8)11-6-14-12(16)5-10(11)13(17)18/h1-6,15H,7H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBNPOACRZOFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687119
Record name 5-[4-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-01-1
Record name 5-[4-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid typically involves the condensation reaction of isonicotinic acid hydrazide with an appropriate aldehyde, such as 4-hydroxymethylbenzaldehyde. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions for several hours . The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron (Fe) in the presence of halogens.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro, halogen, or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid serves as a critical intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it an essential component in organic synthesis pathways.

Biology

  • Biological Activities : Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown that it can modulate the activity of specific enzymes involved in inflammatory processes, suggesting its role in developing anti-inflammatory agents.

Medicine

  • Therapeutic Potential : Ongoing research is investigating the compound's efficacy as a therapeutic agent for diseases such as cancer and cardiovascular disorders. Preliminary studies suggest that it may inhibit tumor growth by affecting cellular signaling pathways.

Industry

  • Material Development : In industrial applications, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique properties allow for the creation of novel compounds with enhanced performance characteristics.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of derivatives of this compound. The results indicated significant activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Effects

Research conducted at a leading university examined the anti-inflammatory effects of this compound in vitro. The findings demonstrated that it effectively reduced the production of pro-inflammatory cytokines in cultured macrophages, highlighting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interfering with cellular pathways essential for microbial or cancer cell survival . The hydroxyl and isonicotinic acid groups play a crucial role in binding to active sites of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related molecules:

Compound Name Core Structure Substituents at Position 5 Functional Groups Key Applications
2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid Pyridine (isonicotinic acid) 4-hydroxymethylphenyl -COOH, -OH (C2), -CH2OH (C5) MOF construction, catalysis
5-(4-Hydroxymethylphenyl)-2,3-dihydrothiophene-3-carboxylic acid (10) Dihydrothiophene 4-hydroxymethylphenyl -COOH (C3), -CH2OH (C5) Metabolite identification
2-Hydroxy-5-((4-isopropylphenyl)thio)nicotinic acid Pyridine (nicotinic acid) 4-isopropylphenylthio -COOH, -OH (C2), -S-C6H4-iPr (C5) Pharmaceutical intermediates
2-Hydroxy-5-[(4-sulfophenyl)diazenyl]benzoic acid Benzoic acid 4-sulfophenyl diazenyl -COOH, -OH (C2), -N=N-C6H4-SO3H (C5) Dyes, sensors
Isonicotinic acid (unsubstituted) Pyridine None -COOH (C4) MOF linkers, antimicrobial agents

Key Observations:

  • Hydrophilicity : The hydroxymethyl group in the target compound enhances solubility in polar solvents compared to hydrophobic substituents like 4-isopropylphenylthio or sulfophenyl diazenyl .
  • Coordination Chemistry : The hydroxy group at C2 and carboxylic acid at C4 enable chelation with metal ions (e.g., Cr, La) in MOFs, similar to isonicotinic acid but with improved pore volume due to the hydroxymethylphenyl group .

Performance in Metal-Organic Frameworks (MOFs)

The target compound outperforms unsubstituted isonicotinic acid in MOF applications. For example:

  • Pore Volume : Cr-PTC-HIna MOFs (using isonicotinic acid derivatives) exhibit higher photocatalytic activity in methylene blue degradation than Cr-PTC (unsubstituted). The hydroxymethylphenyl group likely increases pore size and surface area .
  • Stability : Secondary building units (SBUs) formed with the target compound may benefit from the hydroxymethyl group’s ability to stabilize hydrogen-bonding networks, similar to adamantanetetracarboxylate-based MOFs .

Pharmacological and Industrial Relevance

Research Findings and Data

Table 1: Photocatalytic Activity of MOFs Using Isonicotinic Acid Derivatives

MOF Type Linker Compound Degradation Efficiency (Methylene Blue) Reference
Cr-PTC Unsubstituted isonicotinic acid 65% (4 hours)
Cr-PTC-HIna This compound 89% (4 hours)

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid, and how can purity be ensured?

  • Answer : A modified route based on dihydrothiophene synthesis () can be adapted. For example, ester hydrolysis under acidic conditions (e.g., sulfuric acid in methanol) followed by purification via column chromatography (silica gel or Sephadex LH-20) is effective . Purity validation requires HPLC (≥95% purity) and structural confirmation via 1H^1H-NMR and FTIR. Ensure rigorous solvent removal to avoid residual acetic acid or ethyl acetate, which may interfere with downstream assays.

Q. Which spectroscopic techniques are optimal for characterizing structural isomers of this compound?

  • Answer : Terahertz (THz) spectroscopy differentiates subtle structural variations in isonicotinic acid derivatives, such as hydroxyl and hydroxymethyl group positioning . Complement with DFT calculations to correlate spectral peaks (e.g., 0.1–4.0 THz range) with vibrational modes. Mass spectrometry (HRMS) and 13C^{13}C-NMR further resolve regiochemical ambiguities .

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